N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-2,5-dimethyl-1,2,4-triazole-3-carboxamide
Description
N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-2,5-dimethyl-1,2,4-triazole-3-carboxamide is a synthetic compound known for its diverse applications in medicinal chemistry. This compound features a piperidine ring substituted with a 2,4-dichlorophenyl group and a triazole ring, making it a molecule of interest for various pharmacological studies.
Properties
IUPAC Name |
N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-2,5-dimethyl-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N5O/c1-10-19-15(22(2)21-10)16(24)20-12-4-3-7-23(9-12)14-6-5-11(17)8-13(14)18/h5-6,8,12H,3-4,7,9H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGBYFORZGKQKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C(=O)NC2CCCN(C2)C3=C(C=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-2,5-dimethyl-1,2,4-triazole-3-carboxamide typically involves multiple steps:
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Formation of Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 2,4-dichlorobenzyl chloride with piperidine under basic conditions to form 1-(2,4-dichlorophenyl)piperidine.
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Triazole Formation: : The next step involves the formation of the triazole ring. This can be done by reacting 2,5-dimethyl-1,2,4-triazole with an appropriate carboxylic acid derivative under dehydrating conditions to form the triazole carboxamide.
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Coupling Reaction: : Finally, the piperidine intermediate is coupled with the triazole carboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using larger reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
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Reduction: : Reduction reactions can target the triazole ring or the piperidine ring, potentially leading to the formation of reduced triazole or piperidine derivatives.
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the 2,4-dichlorophenyl group, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Reduced forms of the triazole or piperidine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-2,5-dimethyl-1,2,4-triazole-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential interactions with various biological targets. It can serve as a ligand in receptor binding studies, helping to elucidate the mechanisms of receptor-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies often focus on its efficacy, safety, and mechanism of action.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-2,5-dimethyl-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-1,2,4-triazole-3-carboxamide: Similar structure but lacks the dimethyl groups on the triazole ring.
N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-2-methyl-1,2,4-triazole-3-carboxamide: Similar structure with only one methyl group on the triazole ring.
N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-1,2,4-triazole-3-carboxamide derivatives: Various derivatives with different substituents on the triazole or piperidine rings.
Uniqueness
The uniqueness of N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-2,5-dimethyl-1,2,4-triazole-3-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The presence of the dimethyl groups on the triazole ring may enhance its binding affinity to certain targets or alter its metabolic stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
